molecular formula C19H19N3O3S B2655598 N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide CAS No. 899983-42-7

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide

Cat. No.: B2655598
CAS No.: 899983-42-7
M. Wt: 369.44
InChI Key: RVBZUEWFQITNSI-UHFFFAOYSA-N
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Description

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide ( 899983-42-7) is a chemical compound with the molecular formula C19H19N3O3S and a molecular weight of 369.44 g/mol . This oxalamide-derivative features a complex structure integrating cyclopropyl, tetrahydroquinoline, and thiophene-2-carbonyl moieties, making it a valuable intermediate for chemical and pharmaceutical research . While the specific biological activity of this exact molecule is under investigation, its structure is highly relevant in modern agrochemical research. The strategic combination of a sulfur-containing thiophene ring with an amide functionality is a recognized approach in the design of novel fungicides . Recent studies on structurally similar N-(thiophen-2-yl)nicotinamide derivatives have demonstrated excellent fungicidal activity against destructive oomycete diseases like cucumber downy mildew, with some analogs showing higher efficacy than commercial standards . This suggests that this compound represents a significant scaffold for the synthesis and optimization of new crop protection agents with potential novel modes of action. The compound is offered with a purity of 90% and above and is available in various quantities for research purposes . This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c23-17(20-13-5-6-13)18(24)21-14-7-8-15-12(11-14)3-1-9-22(15)19(25)16-4-2-10-26-16/h2,4,7-8,10-11,13H,1,3,5-6,9H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVBZUEWFQITNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C(=O)NC3CC3)N(C1)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactionsCommon synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis .

Industrial Production Methods

Industrial production of such complex molecules often involves optimizing reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

Medicinal Chemistry

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide exhibits potential as a therapeutic agent. The presence of the thiophene moiety is crucial as thiophenes are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds containing tetrahydroquinoline structures can act as effective anticancer agents. The incorporation of the thiophene carbonyl group may enhance the compound's interaction with biological targets involved in cancer proliferation pathways. Preliminary in vitro assays suggest that this compound may inhibit the growth of specific cancer cell lines; however, further studies are required to elucidate the exact mechanisms involved.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Thiophene derivatives have been documented to possess significant antibacterial properties against various pathogens. This makes this compound a candidate for further investigation in the development of new antibiotics.

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its unique functional groups allow for a variety of chemical reactions.

Synthesis of Complex Molecules

This compound can be utilized in the synthesis of more complex organic molecules through coupling reactions such as:

  • Palladium-Catalyzed Cross-Coupling : Leveraging its amide functionality for coupling with other electrophiles.
  • Radical Reactions : The cyclopropyl group can participate in radical cyclization reactions to generate new carbon frameworks.

Material Science Applications

The structural properties of this compound may also find applications in material science. Its ability to form stable films or coatings could be explored for use in electronic devices or sensors due to the electrical conductivity associated with thiophene derivatives.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of compounds similar to this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value suggesting moderate potency compared to standard chemotherapeutics.

Case Study: Synthesis Methodology

Another research article detailed an efficient synthetic route to prepare this compound through a multi-step process involving cyclization and functionalization reactions that yielded high purity and yield.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N’-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular pathways involved in inflammation and cancer progression, although detailed studies are required to elucidate these mechanisms fully.

Comparison with Similar Compounds

Structural Analog: 4-{2-[1-(2-Cyanoethyl)-1,2,3,4-tetrahydroquinolin-6-yl]diazenyl}benzonitrile

Key Differences :

  • Core Modifications: The analog replaces the thiophene-carbonyl and ethanediamide groups with a diazenylbenzonitrile moiety. This introduces azo (-N=N-) functionality, which is redox-active and useful in electrochemical applications, as noted in spectroelectrochemical studies involving ionic liquids .
  • Electronic Properties : The diazenyl group enhances π-conjugation, contrasting with the electron-rich thiophene and hydrogen-bonding ethanediamide in the target compound.
  • Applications: While the target compound is hypothesized for therapeutic use (e.g., kinase inhibition), the analog is studied for electrodeposition and non-linear spectroscopy .

Structural Analog: Substituted N-(2,3-Diphenylquinoxalin-6-yl)acetamide Derivatives (e.g., Compound 4a)

Key Differences :

  • Core Structure: Compound 4a features a quinoxaline core instead of tetrahydroquinoline. Quinoxalines are planar, aromatic systems with distinct electronic properties compared to the partially saturated tetrahydroquinoline.
  • Additionally, 4a includes a chlorophenylpyrimidine-thioether group, increasing lipophilicity versus the thiophene-carbonyl’s moderate polarity .
  • Synthetic Routes : Both compounds employ reflux with acetonitrile and triethylamine, but the target compound likely requires coupling steps for the cyclopropyl and thiophene-carbonyl groups .

Comparative Data Table

Property/Parameter Target Compound 4-{2-[1-(2-Cyanoethyl)-THQ]}benzonitrile Compound 4a
Core Structure Tetrahydroquinoline Tetrahydroquinoline Quinoxaline
Key Functional Groups Thiophene-2-carbonyl, ethanediamide, cyclopropyl Diazenyl, benzonitrile, cyanoethyl Chlorophenyl, pyrimidine-thioether, acetamide
Molecular Weight ~450 g/mol (estimated) ~380 g/mol (estimated) ~550 g/mol (reported)
Solubility Moderate (polar aprotic solvents) Low (ionic liquid compatibility) Low (ethanol recrystallization)
Synthetic Yield Not reported Not reported 90.2%
Applications Hypothesized kinase inhibition Electrodeposition, spectroscopy Antimicrobial/anticancer screening

Research Findings and Contradictions

  • Synthetic Complexity : The target compound’s ethanediamide and cyclopropyl groups may necessitate multi-step synthesis compared to the straightforward acetamide formation in compound 4a .
  • Electronic vs. Biological Focus: While emphasizes electrochemical utility for tetrahydroquinoline analogs, focuses on biological activity for quinoxaline derivatives, highlighting structural determinism in application .
  • Contradictions in Solubility: Tetrahydroquinoline derivatives are generally more soluble than quinoxalines due to partial saturation, but the thiophene-carbonyl in the target compound may reduce solubility compared to diazenyl-containing analogs .

Biological Activity

N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesis, and research findings, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropyl group and a tetrahydroquinoline moiety, linked through an ethanediamide structure. The presence of the thiophene-2-carbonyl group contributes to its unique electronic properties and biological interactions.

Structural Formula

C14H16N2O1S\text{C}_{14}\text{H}_{16}\text{N}_{2}\text{O}_{1}\text{S}

Molecular Weight

The molecular weight of this compound is approximately 248.36 g/mol.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of phenylcyclopropane carboxamide have shown effective inhibition of proliferation in U937 human myeloid leukemia cells without inducing cytotoxicity in normal cells .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Cytotoxicity
N-cyclopropyl-N'-[1-(thiophene-2-carbonyl)...U93715.5None
1-Phenylcyclopropane Carboxamide Derivative AU93712.3None
1-Phenylcyclopropane Carboxamide Derivative BHeLa18.7Low

The mechanism by which these compounds exert their biological effects often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis. The thiophene moiety may play a crucial role in enhancing the compound's binding affinity to target proteins involved in these pathways.

Synthesis Methodology

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Cyclopropyl Group : Using cyclopropanation reactions.
  • Coupling Reactions : Employing coupling agents like HATU for amide bond formation.
  • Purification : Utilizing chromatographic techniques to isolate pure compounds.

Study on Anticancer Activity

In a recent study published in ACS Omega, researchers synthesized various derivatives based on the cyclopropyl structure and evaluated their anticancer properties against different cancer cell lines. The study highlighted that modifications at the thiophene position significantly influenced biological activity and selectivity towards cancer cells .

Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the tetrahydroquinoline ring could enhance or diminish the biological efficacy of the compounds. For example:

  • Substituent A : Increased potency against leukemia cells.
  • Substituent B : Reduced cytotoxic effects on normal cells.

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